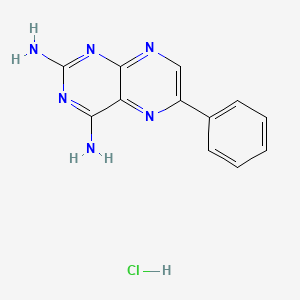

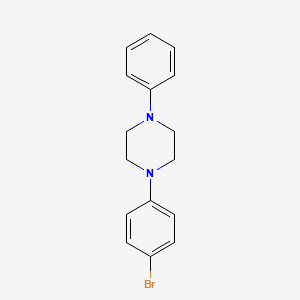

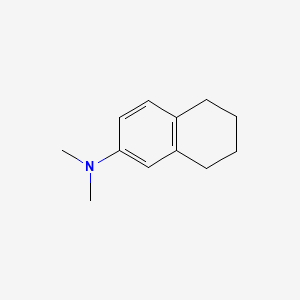

1-(4-Bromophenyl)-4-phenylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling for E2040 Synthesis : A study by Urawa et al. (2002) focused on the Suzuki–Miyaura cross-coupling reaction involving a derivative of phenylpiperazine. This reaction was part of a multikilogram synthesis of E2040, showcasing the compound's role in complex organic synthesis processes (Urawa et al., 2002).

Electrochemical Synthesis of Phenylpiperazine Derivatives : Nematollahi and Amani (2011) described an environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives. This method highlights the compound's potential in green chemistry applications (Nematollahi & Amani, 2011).

Synthesis of Mirtazapine Intermediate : Yun (2003) reported the synthesis of 2-phenylpiperazine, an intermediate of mirtazapine, a medication used for major depressive disorder, from phenylacetic acid. This research emphasizes the compound's importance in pharmaceutical synthesis (Yun, 2003).

Structure-Function Analysis as Intestinal Permeation Enhancers : Fein, Lamson, and Whitehead (2017) conducted a study on derivatives of 1-phenylpiperazine as intestinal permeation enhancers. Their research contributes to the understanding of the compound's utility in enhancing drug absorption (Fein, Lamson, & Whitehead, 2017).

Patent Review of Phenylpiperazine Derivatives : A patent review by Maia, Tesch, and Fraga (2012) discussed the versatility of N-phenylpiperazine derivatives in medicinal chemistry, particularly for CNS disorders. This review highlights the compound's widespread applications and potential in new therapeutic fields (Maia, Tesch, & Fraga, 2012).

Antimicrobial Activities of 1,2,3-Triazole Derivatives : Zhao et al. (2012) designed and synthesized 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles based on the phenylpiperazine structure. Their study contributes to antimicrobial research, showcasing the compound's potential in this area (Zhao et al., 2012).

Inhibitory Activity Against COVID-19 Main Protease : Jovanovic et al. (2021) evaluated the inhibitory potency of adamantane-isothiourea derivatives, including phenylpiperazine derivatives, against SARS-CoV-2 proteins. This study highlights the compound's potential relevance in COVID-19 treatment research (Jovanovic et al., 2021).

Eigenschaften

IUPAC Name |

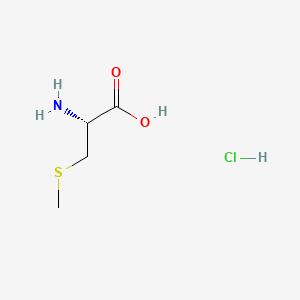

1-(4-bromophenyl)-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2/c17-14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHXYBDLWFAJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652228 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-4-phenylpiperazine | |

CAS RN |

14960-90-8 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(E)-(2,2-Dimethylpropylidene)amino]hexan-1-amine](/img/structure/B577269.png)

![Tetrabenzo[def,LM,grs,YZ]pyranthrene](/img/structure/B577271.png)